N-(2-Methoxybenzyl)pentan-2-amine

Description

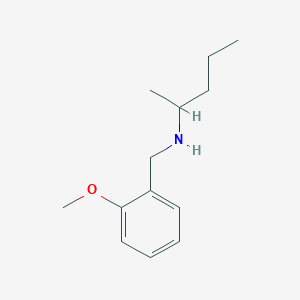

Structure

2D Structure

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]pentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-4-7-11(2)14-10-12-8-5-6-9-13(12)15-3/h5-6,8-9,11,14H,4,7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZDRLAMLAGBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NCC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Methoxybenzyl Pentan 2 Amine

Strategies for Carbon-Nitrogen Bond Formation in N-(2-Methoxybenzyl)pentan-2-amine

The construction of the C-N bond in this compound is a key synthetic step. Various methods have been developed for the formation of secondary amines, each with its own set of advantages and limitations.

Reductive Amination Approaches for Secondary Amine Synthesis

Reductive amination is a widely utilized and highly effective method for the synthesis of secondary amines. labflow.comyoutube.com This two-step, one-pot process involves the initial reaction of a primary amine with an aldehyde or ketone to form an imine intermediate. labflow.commasterorganicchemistry.com This imine is then subsequently reduced to the corresponding amine. youtube.commasterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of pentan-2-amine with 2-methoxybenzaldehyde (B41997).

The reaction is typically carried out in a suitable solvent, and a variety of reducing agents can be employed. labflow.com Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is often favored due to its ability to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com The general procedure involves stirring the amine and aldehyde together, followed by the portion-wise addition of the reducing agent. researchgate.net The reaction progress can often be monitored by a color change, with the disappearance of the characteristic imine color indicating completion. labflow.com

| Reactants | Reagents | Product | Key Features |

| Pentan-2-amine, 2-Methoxybenzaldehyde | Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN) | This compound | One-pot synthesis, good yields, mild reaction conditions. labflow.commasterorganicchemistry.com |

Nucleophilic Substitution Reactions in Benzyl (B1604629) Amine Synthesis

Nucleophilic substitution presents another viable route for the synthesis of this compound. This method involves the reaction of a primary amine, acting as a nucleophile, with an alkyl halide. youtube.comwikipedia.org In this specific synthesis, pentan-2-amine would react with 2-methoxybenzyl chloride or bromide.

However, a significant drawback of direct alkylation of amines is the potential for over-alkylation. masterorganicchemistry.comyoutube.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.comyoutube.com This lack of selectivity can complicate purification and reduce the yield of the desired secondary amine. masterorganicchemistry.com To circumvent this issue, alternative strategies have been developed, such as the use of a large excess of the primary amine or the implementation of protecting groups. orgsyn.org

| Reactants | Reaction Type | Potential Issues | Mitigation Strategies |

| Pentan-2-amine, 2-Methoxybenzyl halide | Nucleophilic Substitution (SN2) | Over-alkylation leading to tertiary amines and quaternary ammonium salts. masterorganicchemistry.comyoutube.com | Use of excess primary amine, protecting group strategies. orgsyn.org |

Other Alkylation Methods for Pentan-2-amine Derivatives

Beyond direct alkylation with alkyl halides, other methods for the alkylation of amines exist. One such approach involves the use of alcohols as alkylating agents, although this typically requires a catalyst to activate the hydroxyl group into a better leaving group. wikipedia.org Another strategy is the hydroaminomethylation of alkenes, which can be catalyzed by various transition metals. youtube.com While these methods are established for amine alkylation, their specific application to the synthesis of this compound is less commonly documented than reductive amination.

Stereochemical Control in this compound Synthesis

The presence of a chiral center at the second position of the pentyl chain in this compound necessitates consideration of stereochemical control during its synthesis to obtain enantiomerically pure or enriched products.

Enantioselective Synthesis of Chiral Amine Centers

The production of enantiomerically pure chiral amines is of significant interest, particularly in the pharmaceutical industry. nih.gov Several strategies have been developed to achieve this, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.

In the context of this compound, a chiral starting material, such as (R)- or (S)-pentan-2-amine, could be used in a reductive amination or nucleophilic substitution reaction to yield the corresponding enantiomer of the final product. Alternatively, asymmetric reductive amination using a chiral catalyst or a chiral hydride source could be employed to introduce the desired stereochemistry. organic-chemistry.org Biocatalytic methods, utilizing enzymes such as amine oxidases, have also emerged as powerful tools for the enantioselective synthesis of chiral amines. nih.gov A Chinese patent describes a method for synthesizing (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine using (R)-α-methylphenethylamine as a chiral auxiliary, followed by hydrogenation and subsequent reactions. google.com This approach highlights the potential for using chiral auxiliaries to control stereochemistry.

| Method | Description | Example Application |

| Chiral Pool Synthesis | Utilization of a readily available enantiomerically pure starting material. | Using (R)- or (S)-pentan-2-amine in the synthesis. |

| Asymmetric Catalysis | Employment of a chiral catalyst to induce stereoselectivity. | Asymmetric reductive amination with a chiral catalyst. organic-chemistry.org |

| Biocatalysis | Use of enzymes to perform stereoselective transformations. | Enzymatic resolution of racemic pentan-2-amine or asymmetric synthesis using an amine oxidase. nih.gov |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct the stereochemical outcome. | Use of a chiral auxiliary like (R)-α-methylphenethylamine. google.com |

Diastereoselective Control in Compound Assembly

When both reacting partners in a synthesis possess chiral centers, the formation of diastereomers is possible. In the synthesis of this compound from a chiral pentan-2-amine, if the benzylating agent also contained a chiral center, diastereoselective control would become a critical consideration. However, as 2-methoxybenzaldehyde and 2-methoxybenzyl halides are achiral, the formation of diastereomers is not a factor in the primary synthetic routes to this compound itself. The focus remains on controlling the enantiomeric purity of the single chiral center originating from the pentan-2-amine moiety. Should the molecule be further elaborated to include another stereocenter, directed reductive amination of a β-hydroxy ketone has been shown to produce 1,3-syn-amino alcohols with high stereoselectivity. organic-chemistry.org

Optimization of Synthetic Routes for this compound

The optimization of the synthesis of this compound would focus on several key reaction parameters to ensure high efficiency and product quality.

To enhance the yield and purity of this compound, a systematic exploration of various reaction conditions is necessary. Key factors that influence the outcome of reductive amination reactions include the choice of reducing agent, solvent, temperature, and the stoichiometry of the reactants. numberanalytics.comresearchgate.net

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (H₂ with a metal catalyst like Pd/C). acsgcipr.orgnumberanalytics.com The choice of reducing agent can significantly impact the selectivity and yield of the reaction. For instance, sodium triacetoxyborohydride is often favored for its mildness and high chemoselectivity. organic-chemistry.org

The solvent plays a critical role in both the initial imine formation and the subsequent reduction. numberanalytics.com Solvents like methanol (B129727) or ethanol (B145695) can facilitate the condensation step, while non-polar solvents such as toluene (B28343) or dichloromethane (B109758) may be more suitable for the reduction step. numberanalytics.com The reaction temperature and duration are also optimized to ensure complete conversion while minimizing the formation of byproducts. researchgate.net

Purification of the final product would typically involve techniques such as column chromatography or distillation to remove any unreacted starting materials, byproducts from side reactions (like the reduction of the aldehyde), and residues from the reducing agent.

Below is an illustrative data table outlining parameters that would be considered for optimization in the synthesis of this compound.

Table 1: Illustrative Parameters for Optimization of this compound Synthesis

| Parameter | Variation | Goal |

|---|---|---|

| Reducing Agent | NaBH₄, NaBH(OAc)₃, H₂/Pd/C | Maximize yield and selectivity, minimize side reactions |

| Solvent | Methanol, Ethanol, Dichloromethane, Toluene | Optimize solubility and reaction rate |

| Temperature (°C) | Room Temperature, 40, 60 | Enhance reaction rate while controlling byproduct formation |

| Stoichiometry | 1:1, 1:1.2 (Amine:Aldehyde) | Ensure complete conversion of the limiting reagent |

| Catalyst Loading (for H₂) | 1 mol%, 5 mol% | Achieve efficient reduction with minimal catalyst usage |

This table is for illustrative purposes and represents general parameters for the optimization of reductive amination reactions, as specific experimental data for this compound is not available.

The application of green chemistry principles to the synthesis of this compound would aim to create a more sustainable and environmentally friendly process. acs.org Key considerations include the use of safer solvents, catalytic methods, and maximizing atom economy.

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous substances. rsc.org This can be achieved by selecting greener solvents, such as ethanol or water, if the reaction conditions permit. Catalytic hydrogenation is a greener alternative to stoichiometric reducing agents as it utilizes hydrogen gas as the reductant, with water being the only byproduct, thus having a higher atom economy. acsgcipr.org The use of heterogeneous catalysts, like a supported nickel catalyst, can also simplify product purification as the catalyst can be easily removed by filtration and potentially reused. rug.nlacs.org

Furthermore, optimizing reaction conditions to minimize energy consumption, such as running the reaction at lower temperatures, contributes to a greener process. rug.nl Avoiding the use of dehydrating agents, which generate waste, by employing methods like azeotropic removal of water can also improve the environmental profile of the synthesis. acsgcipr.org

The following table summarizes potential green chemistry approaches for the synthesis of this compound.

| Waste Prevention | Avoiding unnecessary derivatization and purification steps | Minimizes the generation of chemical waste. |

This table presents general green chemistry principles applicable to reductive amination, as specific green synthesis studies for this compound are not available.

Advanced Spectroscopic and Analytical Characterization of N 2 Methoxybenzyl Pentan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Interpretation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial, crucial insights into the molecular structure.

The ¹H NMR spectrum of N-(2-Methoxybenzyl)pentan-2-amine would be expected to show distinct signals for each unique proton environment. The aromatic protons on the methoxybenzyl group would appear in the downfield region, typically between δ 6.8 and 7.3 ppm. The methoxy (B1213986) group (OCH₃) protons would present as a sharp singlet at approximately δ 3.8 ppm. The protons of the pentyl chain would be found in the upfield region, with the CH proton adjacent to the nitrogen appearing as a multiplet and the terminal methyl (CH₃) protons appearing as a triplet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons would generate signals in the δ 110-160 ppm range, with the carbon bearing the methoxy group being significantly deshielded. The carbon of the methoxy group itself would be expected around δ 55 ppm. The aliphatic carbons of the pentan-2-amine moiety would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplet | 4H |

| Methoxy (OCH₃) | ~3.8 | Singlet | 3H |

| Benzyl (B1604629) (CH₂) | ~3.7 | Singlet | 2H |

| Pentyl (CH) | 2.5 - 2.7 | Multiplet | 1H |

| Pentyl (CH₂) | 1.2 - 1.5 | Multiplet | 4H |

| Pentyl (CH₃) | ~0.9 | Triplet | 3H |

| Amine (NH) | Variable | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-O) | ~157 |

| Aromatic (C-H) | 110 - 130 |

| Aromatic (C-CH₂) | ~130 |

| Methoxy (OCH₃) | ~55 |

| Benzyl (CH₂) | ~50 |

| Pentyl (C-N) | ~58 |

| Pentyl (CH₂) | 20 - 40 |

| Pentyl (CH₃) | ~14 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons in the aromatic ring and along the pentyl chain, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~3.8 ppm would correlate with the carbon signal at ~55 ppm, confirming the methoxy group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the different fragments of the molecule. For example, correlations would be expected between the benzylic protons and the aromatic carbons, as well as the carbons of the pentyl group, confirming the attachment of the benzyl group to the nitrogen atom.

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₁₃H₂₁NO), the theoretical exact mass would be calculated. The experimentally determined mass from HRMS would be expected to match this theoretical value to within a very small tolerance (typically < 5 ppm), thus confirming the molecular formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₂₁NO |

| Theoretical Exact Mass | 207.1623 |

| Measured Exact Mass | 207.1625 (Example) |

| Mass Error | < 1 ppm (Example) |

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a stable methoxybenzyl cation (m/z 121). Another characteristic fragmentation would be the loss of a propyl radical from the pentyl chain, resulting in a distinct fragment ion. Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule.

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectrum arises from the absorption of light at frequencies that correspond to the vibrational modes of the chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine. C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed in the 2850-2960 cm⁻¹ region. A strong absorption band around 1240 cm⁻¹ would be characteristic of the Ar-O-C asymmetric stretch of the methoxy group. The C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ region.

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Ar-O-C Asymmetric Stretch | ~1240 |

| C-N Stretch | 1000 - 1250 |

By integrating the detailed data from these diverse spectroscopic and analytical methods, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further chemical and biological studies.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. For this compound, a secondary amine, specific vibrational modes are expected. The N-H bond in secondary amines gives rise to a single, weak absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The N-H bending vibration can sometimes be observed in the 1650-1580 cm⁻¹ range, though it is often weak for secondary amines. orgchemboulder.com Another characteristic band for primary and secondary amines is the N-H wag, which appears as a strong, broad absorption between 910-665 cm⁻¹. orgchemboulder.com

The presence of both aliphatic and aromatic C-N bonds in this compound will result in distinct stretching vibrations. The C-N stretching for the aliphatic portion (pentan-2-amine) is typically observed as a medium to weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.com In contrast, the C-N stretching associated with the aromatic methoxybenzyl group is expected to be stronger and appear at a higher wavenumber, generally between 1335-1250 cm⁻¹. orgchemboulder.com

The aromatic ring itself will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The methoxy group (-OCH₃) will show a characteristic C-O stretching band, typically strong, in the 1275-1200 cm⁻¹ (asymmetrical) and around 1040 cm⁻¹ (symmetrical) regions. The FTIR spectrum of a related precursor, 2-methoxybenzylamine, shows characteristic peaks that can be used for comparison. nih.gov

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Secondary Amine) | Stretch | 3350-3310 | Weak |

| N-H (Secondary Amine) | Wag | 910-665 | Strong, Broad |

| Aromatic C-H | Stretch | >3000 | Medium-Weak |

| Aliphatic C-H | Stretch | <3000 | Strong |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium-Weak |

| C-N (Aromatic) | Stretch | 1335-1250 | Strong |

| C-N (Aliphatic) | Stretch | 1250-1020 | Medium-Weak |

| C-O (Methoxy) | Stretch | 1275-1200, ~1040 | Strong |

Raman Spectroscopy

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and for quantitative analysis.

Gas Chromatography (GC) Techniques

Gas chromatography (GC) is a suitable method for the analysis of volatile and thermally stable compounds like this compound. ccsknowledge.com The choice of column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a phenyl- or cyanopropyl-functionalized stationary phase, would likely be effective.

For the analysis of amines, derivatization is sometimes employed to improve peak shape and thermal stability, although it is not always necessary. umich.edu When coupled with a mass spectrometer (GC-MS), this technique provides not only the retention time for the compound but also its mass spectrum, which is invaluable for structural confirmation. nih.gov The fragmentation pattern in the mass spectrum would be expected to show characteristic ions corresponding to the methoxybenzyl moiety and the pentan-2-amine fragment.

Table 2: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid Chromatography (LC) Methodologies

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. gassnova.nonih.gov For this compound, reversed-phase HPLC would be the method of choice.

A C18 or C8 column would be appropriate, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). chromatographyonline.comsielc.com The addition of a small amount of an amine modifier, such as triethylamine, to the mobile phase can help to improve peak shape by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. Detection is typically achieved using a UV detector, as the benzene (B151609) ring in the molecule will absorb UV light. Coupling HPLC with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity, and allows for definitive identification. nih.govnih.gov

Table 3: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 220 nm and 270 nm, or Mass Spectrometer (MS) |

Computational and Theoretical Investigations of N 2 Methoxybenzyl Pentan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a basis for predicting reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the molecule's ground-state energy, optimized geometry, and the energies of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. For N-(2-Methoxybenzyl)pentan-2-amine, DFT calculations would reveal the regions of the molecule most likely to participate in electron transfer, highlighting the nucleophilic character of the amine nitrogen and the electron-rich methoxy-substituted benzene (B151609) ring.

Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, provides further detail on charge distribution, hyperconjugative interactions, and the transfer of electron density between orbitals, which helps to explain the stability of certain molecular conformations. researchgate.netnih.gov

Table 1: Key Parameters from DFT and Their Significance

| Parameter | Significance |

| HOMO Energy | Indicates the molecule's capacity to donate electrons (nucleophilicity). Higher energy often corresponds to a better electron donor. |

| LUMO Energy | Indicates the molecule's capacity to accept electrons (electrophilicity). Lower energy often corresponds to a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | A measure of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net |

| NBO Analysis | Reveals intramolecular charge transfer, donor-acceptor interactions, and the stabilization energy (E(2)) associated with these interactions. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate charge distribution:

Red regions denote areas of negative electrostatic potential, which are susceptible to electrophilic attack and are often associated with lone pairs of electrons (e.g., on the nitrogen and oxygen atoms of this compound).

Blue regions represent positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack (e.g., around the hydrogen atoms of the amine group).

Green regions show neutral or near-zero potential. nih.gov

For this compound, an MEP map would visually confirm the nucleophilic sites on the nitrogen and oxygen atoms and the electrophilic character of the N-H proton, thereby predicting its hydrogen bonding capabilities and reactive centers. walisongo.ac.idresearchgate.net This visualization is crucial for understanding potential non-covalent interactions in a biological context, such as a protein's active site. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations describe electronic properties, molecular modeling and dynamics simulations explore the physical movement and conformational possibilities of a molecule over time, providing insight into its flexibility and interactions with its environment.

This compound is a flexible molecule with several rotatable bonds. Conformational analysis is the study of the different spatial arrangements (conformers) of the molecule and their relative stabilities. nih.gov By rotating the single bonds—specifically the C-C bonds in the pentyl chain and the C-N and C-C bonds connecting the two aromatic and aliphatic moieties—a potential energy surface can be generated.

Computational methods can identify the low-energy, stable conformers and the energy barriers required to transition between them. mdpi.com Studies on structurally related molecules have shown that intramolecular interactions, such as hydrogen bonds, can significantly stabilize certain conformations. nih.gov For this compound, a key interaction would be the potential for an intramolecular hydrogen bond between the amine hydrogen and the methoxy (B1213986) oxygen, which could favor a folded conformation. Understanding the preferred conformation is essential, as the three-dimensional shape of a ligand dictates how it can fit into a biological receptor.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a larger molecule, typically a protein receptor. physchemres.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a known biological target. nih.gov Given the structural similarity of the N-(2-methoxybenzyl) moiety to the NBOMe class of potent serotonin (B10506) 5-HT2A receptor agonists, it is plausible to hypothesize that this compound could interact with this or other receptors. researchgate.netnih.gov

In a docking simulation, the this compound molecule would be placed into the binding site of a target protein (e.g., the 5-HT2A receptor). The simulation then explores various binding poses, calculating a "docking score" for each, which estimates the binding affinity. mdpi.com The results would highlight key intermolecular interactions, such as:

Hydrogen bonds: between the amine or methoxy groups and polar residues in the receptor.

Hydrophobic interactions: between the benzene ring and pentyl group and nonpolar residues.

π-π stacking: between the aromatic ring and residues like phenylalanine or tyrosine.

These simulations can predict not only if the molecule is likely to bind but also the specific interactions that stabilize the ligand-receptor complex, providing a rationale for its potential biological activity. physchemres.orgmdpi.com

Table 2: Example Binding Affinities of Related N-Benzyl Compounds at the 5-HT2A Receptor

| Compound | 5-HT2A Receptor Affinity (Ki, nM) |

| 25B-NBOMe | 0.16 |

| 25C-NBOMe | 0.044 |

| 25I-NBOMe | 0.041 |

| Data for illustrative purposes to show the high affinity conferred by the N-(2-methoxybenzyl) group in related phenethylamine (B48288) compounds. |

Structure-Activity Relationship (SAR) Studies via Cheminformatics

Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological activity. biomolther.org Cheminformatics applies information science techniques to solve chemical problems, often by developing quantitative structure-activity relationship (QSAR) models. liverpool.ac.uk These models use calculated molecular descriptors (e.g., lipophilicity, electronic properties, size, shape) to predict the activity of new compounds.

For this compound, SAR can be explored by comparing it to a database of structurally similar compounds with known activities. Research on N-benzyl phenethylamines has established several SAR principles. researchgate.net For instance, the presence and position of the methoxy group on the benzyl (B1604629) ring are critical for high affinity at serotonin receptors. researchgate.net

By systematically modifying the structure of this compound in silico—for example, by changing the length of the alkyl chain, altering the substitution on the benzene ring, or moving the position of the methoxy group—a QSAR model could be developed. nih.gov This would allow for the prediction of which structural modifications are likely to enhance or diminish a specific biological effect, guiding the synthesis of more potent or selective future derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a group of compounds with their biological activity. pharmacophorejournal.comnih.gov These models are instrumental in predicting the activity of unsynthesized compounds and in understanding the molecular features that govern their biological effects. upenn.edunih.gov

For the N-benzylphenethylamine class, to which this compound belongs, QSAR studies have been pivotal in elucidating the determinants of their interaction with serotonin receptors, particularly the 5-HT₂A receptor, which is central to their psychoactive effects. nih.govnih.gov While specific QSAR models for this compound are not extensively detailed in publicly available literature, the principles can be inferred from studies on analogous compounds.

A key finding in the study of N-benzylphenethylamines is that the N-(2-methoxybenzyl) substitution significantly enhances both binding affinity and functional activity at the 5-HT₂A receptor compared to their parent phenethylamine structures. nih.gov Research on a series of N-benzylphenethylamine analogs has demonstrated that modifications to both the phenethylamine and the N-benzyl portions of the molecule can dramatically alter receptor affinity and functional potency. drugbank.com

For instance, a study by Hansen et al. (2014) investigated a series of 48 N-benzylphenethylamines, revealing complex structure-activity relationships. nih.gov The research highlighted that while N-(2-methoxybenzyl) substitution generally leads to less active and less selective 5-HT₂A agonists compared to N-(2-hydroxybenzyl) counterparts, these compounds still exhibit high affinity. nih.gov The nature of the substituent at the 4-position of the phenethylamine ring was found to be a critical determinant of binding affinity, with a clear correlation between the lipophilicity of this substituent and the compound's affinity for the 5-HT₂A receptor. nih.gov

To illustrate the impact of these substitutions, the following table summarizes data for a selection of N-(2-Methoxybenzyl)phenethylamine derivatives from the study by Hansen et al. (2014). This data provides a framework for understanding how structural modifications influence receptor binding and activity.

Table 1: 5-HT₂A Receptor Binding Affinities and Functional Activities for Selected N-(2-Methoxybenzyl)phenethylamine Analogs

| Compound | 4-Position Substituent | 5-HT₂A Binding (Ki, nM) | 5-HT₂A Functional Activity (EC₅₀, nM) |

|---|---|---|---|

| 1a | -H | 18 | 13 |

| 2a | -F | 10 | 11 |

| 3a | -Cl | 4.8 | 6.0 |

| 4a | -Br | 3.5 | 4.1 |

| 5a | -I | 2.5 | 3.0 |

| 6a | -CH₃ | 15 | 13 |

| 7a | -CN | 11 | 12 |

| 8a | -NO₂ | 21 | 35 |

Data sourced from Hansen et al. (2014). This table is for illustrative purposes and shows the trend of how different substituents at the 4-position of the phenethylamine ring on an N-(2-methoxybenzyl)phenethylamine scaffold affect 5-HT₂A receptor binding and functional activity.

The structure of this compound features a pentan-2-amine side chain. While the aforementioned studies focus on phenethylamine (two-carbon chain) derivatives, the principles of QSAR suggest that the increased length and bulk of the pentyl group in this compound, as compared to an ethyl group, would influence its interaction with the receptor binding pocket, potentially affecting both affinity and selectivity.

Pharmacophore Elucidation for this compound Derivatives

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. pharmacophorejournal.comnih.gov A pharmacophore model serves as a 3D template for designing or identifying new molecules with similar biological profiles. nih.govnih.gov

For N-benzylphenethylamine derivatives, the key pharmacophoric features for interaction with the 5-HT₂A receptor are well-recognized and include:

An Aromatic Ring: The phenethylamine core provides a crucial aromatic feature that engages in π-π stacking or hydrophobic interactions within the receptor binding site.

A Hydrophobic Region: The alkyl chain (in this case, the pentyl group) contributes to the hydrophobic character of the molecule, influencing its fit and orientation in the binding pocket.

A Positively Ionizable Group: The secondary amine in the pentan-2-amine chain is protonated at physiological pH, forming a positive ion. This charged center typically forms a critical ionic interaction with a negatively charged residue, such as an aspartic acid, in the receptor.

Hydrogen Bond Acceptors: The methoxy group on the N-benzyl ring can act as a hydrogen bond acceptor, forming specific interactions that enhance binding affinity. nih.gov

Based on the structure of this compound and the established pharmacophores for related 5-HT₂A agonists, a putative pharmacophore model can be proposed.

Table 2: Proposed Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Molecular Moiety | Putative Interaction |

|---|---|---|

| Aromatic Ring (R) | Phenyl ring of the (hypothetical) phenethylamine backbone | π-π stacking/hydrophobic interaction |

| Positively Ionizable (P) | Secondary amine | Ionic bond with an acidic residue (e.g., Asp) |

| Hydrophobic (H) | Pentyl group | van der Waals/hydrophobic interactions |

| Hydrogen Bond Acceptor (A) | Oxygen of the 2-methoxy group | Hydrogen bond with a donor in the receptor |

This proposed pharmacophore highlights the key interaction points that likely govern the binding of this compound to its target receptor. The spatial arrangement of these features is critical for optimal receptor engagement and subsequent biological response. While specific 3D-QSAR models provide more quantitative predictions, this qualitative pharmacophore model serves as a fundamental guide for understanding the molecule's mechanism of action at the molecular level. nih.gov

Biochemical Interaction Mechanisms of N 2 Methoxybenzyl Pentan 2 Amine and Its Analogs

Receptor Binding Affinity Studies (In Vitro)

Research into the N-(2-methoxybenzyl)phenethylamine (NBOMe) series has revealed a complex pharmacological profile, characterized by high-affinity interactions with a range of neurochemical receptors. The addition of the N-(2-methoxybenzyl) group to the 2,5-dimethoxyphenethylamine structure (2C-x series) markedly alters the binding profile, generally increasing affinity at several key receptors. nih.govsci-hub.se

NBOMe compounds are potent ligands for several G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling. nih.gov Their primary activity is mediated through interactions with serotonergic receptors, but they also display affinity for adrenergic, dopaminergic, and histaminergic subtypes. nih.gov

The NBOMe series are defined by their potent interaction with serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂ subtypes. wikipedia.org The N-(2-methoxybenzyl) substitution significantly increases binding affinity and potency at the 5-HT₂ₐ receptor compared to the parent 2C-x compounds. nih.govresearchgate.net

5-HT₂ₐ Receptor: These compounds are exceptionally potent, high-efficacy agonists at the 5-HT₂ₐ receptor. nih.govnih.govresearchgate.net For example, 25I-NBOMe displays a binding affinity (Kᵢ) of 0.044 nM, making it approximately 16 times more potent than its parent compound, 2C-I. wikipedia.org Similarly, 25B-NBOMe shows a subnanomolar affinity for the 5-HT₂ₐ receptor with a Kᵢ value of 0.5 nM. wikipedia.orgresearchgate.net This high affinity and agonist activity are considered the primary mechanism for their effects. nih.gov

5-HT₂C Receptor: Significant affinity is also observed at the 5-HT₂C receptor. nih.govresearchgate.net For 25B-NBOMe, the Kᵢ value has been reported as 6.2 nM, while 25I-NBOMe shows an affinity of around 1.03 to 4.6 nM. wikipedia.orgwikipedia.org The N-2-methoxybenzyl substitution generally increases the binding affinity for 5-HT₂C receptors. nih.gov

5-HT₂B Receptor: Interaction with the 5-HT₂B receptor is also noted, though with more variability and sometimes lower potency compared to 5-HT₂ₐ and 5-HT₂C receptors. wikipedia.org The Kᵢ values for 25I-NBOMe at this subtype have ranged from 1.91 to 130 nM. wikipedia.org Prolonged activation of 5-HT₂B receptors has been implicated in cardiac valvulopathy. wikipedia.orgwikipedia.org

5-HT₁ₐ Receptor: In contrast to the 5-HT₂ subtypes, the N-2-methoxybenzyl substitution generally reduces binding affinity for the 5-HT₁ₐ receptor. nih.govsci-hub.se Most NBOMe analogs exhibit low affinity at this receptor, contributing to a high selectivity for the 5-HT₂ₐ receptor over the 5-HT₁ₐ subtype. nih.gov

NBOMe compounds demonstrate a notable affinity for α₁-adrenergic receptors. nih.gov This interaction is believed to contribute to their stimulant-like cardiovascular effects. wikipedia.orgwikipedia.orgwikipedia.org The N-2-methoxybenzyl substitution increases the binding affinity at α₁ receptors compared to the parent 2C compounds. nih.govsci-hub.se Studies report Kᵢ values in the range of 0.3 to 0.9 μM for this receptor subtype. nih.gov

The interaction of NBOMe compounds with dopamine (B1211576) receptors is generally weak. nih.gov Unlike other classes of psychoactive substances, the NBOMe series typically displays low affinity for D₁, D₂, and D₃ receptors, with most Kᵢ values being greater than 1 μM. nih.govsci-hub.se However, some specific analogs, like 25B-NBOMe, have shown appreciable affinity for D₂ receptors (Kᵢ = 0.84 μM), although its affinity for D₁ receptors is low (Kᵢ = 9.3 μM). sci-hub.se

The N-2-methoxybenzyl substitution on 2C-x compounds leads to a significant increase in binding affinity at the histamine (B1213489) H₁ receptor. nih.govsci-hub.se This results in high-affinity binding for several NBOMe drugs, with Kᵢ values often falling in the nanomolar range. sci-hub.se

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that responds to endogenous trace amines. dntb.gov.uanih.gov While the parent 2C-x compounds often exhibit high affinity for rat TAAR1, the addition of the N-2-methoxybenzyl group to create the NBOMe series generally reduces this binding affinity. nih.govsci-hub.se Despite this reduction, many NBOMe compounds still interact with TAAR1, with Kᵢ values reported in the range of 0.06 to 2.2 μM. nih.gov It has been noted that some NBOMe compounds, such as 25B-NBOMe, act as low-potency partial agonists at rat and mouse TAAR1 but are inactive at the human TAAR1. wikipedia.org

Receptor Binding Affinity Data (Kᵢ nM)

The following table summarizes the in vitro binding affinities (Kᵢ values, expressed in nanomolars) of various N-(2-methoxybenzyl)phenethylamine analogs at several key receptors. A lower Kᵢ value indicates a higher binding affinity.

| Compound | 5-HT₂ₐ | 5-HT₂C | 5-HT₁ₐ | α₁ Adrenergic | D₂ Dopamine | H₁ Histamine | TAAR₁ (rat) |

| 25B-NBOMe | 0.5 wikipedia.orgresearchgate.net | 6.2 wikipedia.orgsci-hub.se | >2700 frontiersin.org | 300-900 nih.gov | 840 sci-hub.se | 65 sci-hub.se | 60-2200 nih.gov |

| 25C-NBOMe | 0.4-1.0 nih.gov | 0.7-2.0 nih.govnih.gov | >1000 nih.gov | 300-900 nih.gov | >1000 nih.gov | 16 sci-hub.se | 60-2200 nih.gov |

| 25I-NBOMe | 0.044-0.6 wikipedia.orgnih.gov | 1.03-4.6 wikipedia.orgnih.gov | >1000 nih.gov | 300-900 nih.gov | >1000 nih.gov | 24 sci-hub.se | 60-2200 nih.gov |

| 25D-NBOMe | 0.22 nih.gov | 0.69 nih.gov | >1000 nih.gov | 300-900 nih.gov | >1000 nih.gov | 42 sci-hub.se | 60-2200 nih.gov |

Note: Data is compiled from multiple sources and represents a range of reported values. Assays were performed using human cloned receptors unless otherwise specified.

Interaction with G-Protein Coupled Receptors (GPCRs)

Enzyme Modulation and Inhibition Mechanisms (In Vitro)

The interaction of xenobiotics with enzymes can lead to a modulation of their catalytic activity, often resulting in inhibition. Understanding the kinetics and mechanisms of this inhibition is crucial in pharmacology and toxicology. While specific in vitro enzyme inhibition studies on N-(2-Methoxybenzyl)pentan-2-amine are not extensively documented in publicly available literature, the fundamental principles of enzyme inhibition provide a framework for predicting its potential interactions.

Reversible Enzyme Inhibition Kinetics (Competitive, Uncompetitive, Non-competitive)

Reversible enzyme inhibitors bind to enzymes through non-covalent interactions, and their effects can be reversed, for instance, by removing the inhibitor. ebi.ac.uk The inhibition is characterized by an equilibrium between the enzyme and the inhibitor. nih.gov There are three primary modes of reversible inhibition, distinguished by their effects on the enzyme's kinetic parameters, the Michaelis-Menten constant (K_m), and the maximum velocity (V_max).

Competitive Inhibition: In this mode, the inhibitor possesses a structural similarity to the substrate and binds to the active site of the enzyme, thereby competing with the substrate. ebi.ac.ukresearchgate.net This competition can be overcome by increasing the substrate concentration. researchgate.net A competitive inhibitor increases the apparent K_m of the enzyme, meaning a higher substrate concentration is required to achieve half of V_max, but it does not alter the V_max itself. elifesciences.org

Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, at a site distinct from the active site. nih.gov This type of inhibitor is often ineffective at low substrate concentrations. In uncompetitive inhibition, both the apparent V_max and K_m are decreased. elifesciences.org

Non-competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site other than the active site, known as an allosteric site. nih.gov This binding can occur whether the substrate is bound to the enzyme or not. researchgate.net The binding of a non-competitive inhibitor reduces the enzyme's catalytic efficiency but does not affect substrate binding. nih.gov Consequently, it lowers the apparent V_max but does not change the K_m of the enzyme. elifesciences.org

The specific type of reversible inhibition that this compound or its analogs might exhibit would depend on the specific enzyme target and the binding characteristics of the compound.

Irreversible Enzyme Inhibition Mechanisms

Irreversible inhibitors form a stable, often covalent, bond with the enzyme, leading to a permanent or near-permanent loss of its activity. elifesciences.orgnih.gov This type of inhibition is not easily reversed by methods such as dialysis or by increasing the substrate concentration. ebi.ac.uknih.gov

The mechanism of irreversible inhibition typically involves the inhibitor molecule acting as a reactive electrophile that forms a covalent adduct with a nucleophilic amino acid residue within the enzyme's active site. nih.gov Common nucleophilic residues targeted by such inhibitors include serine, cysteine, and threonine. nih.gov The process often begins with the formation of a reversible non-covalent complex between the enzyme and the inhibitor, which then undergoes a chemical reaction to form the irreversible covalent bond. nih.gov

These inhibitors can be highly specific for a particular class of enzyme and function by altering the active site rather than by denaturing the entire protein structure. nih.gov Examples of well-known irreversible inhibitors include aspirin, which inhibits cyclooxygenase (COX), and penicillin, which targets bacterial transpeptidase enzymes. elifesciences.org

Transporter Interaction Studies (In Vitro)

The interaction of this compound and its analogs with neurotransmitter transporters is a key area of investigation to understand their pharmacological profile. These transporters are crucial for regulating neurotransmitter levels in the synapse.

Monoamine Transporter Binding and Inhibition

Monoamine transporters (MATs), including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. The inhibition of these transporters can significantly alter neurotransmission.

While specific data for this compound is limited, research on structurally related N-(2-methoxybenzyl) derivatives of phenethylamines (NBOMe compounds) provides valuable insights into how this chemical moiety interacts with MATs. A comprehensive in vitro study characterized the binding affinities (Ki) of a series of NBOMe analogs at human monoamine transporters. The findings from this study revealed that the addition of the N-2-methoxybenzyl group generally increased the binding affinity for these transporters compared to their parent 2,5-dimethoxy-phenethylamine (2C) compounds.

Below is a table summarizing the monoamine transporter binding affinities for various NBOMe compounds, which are structural analogs of this compound.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of N-(2-Methoxybenzyl) Analogs

| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |

|---|---|---|---|

| 25B-NBOMe | 2,010 | 3,110 | 187 |

| 25C-NBOMe | 4,430 | 1,840 | 111 |

| 25D-NBOMe | >10,000 | 8,260 | 4,050 |

| 25E-NBOMe | 1,970 | 2,130 | 179 |

| 25H-NBOMe | 6,800 | 10,000 | 2,000 |

| 25I-NBOMe | 2,350 | 2,310 | 185 |

| 25N-NBOMe | 3,360 | 2,740 | 179 |

| 25P-NBOMe | 1,180 | 1,220 | 100 |

| 2C-T2-NBOMe | 1,440 | 1,430 | 134 |

| 2C-T4-NBOMe | 1,270 | 1,230 | 126 |

| 2C-T7-NBOMe | 1,020 | 1,110 | 120 |

Data sourced from Rickli et al. (2015).

These data indicate that N-(2-methoxybenzyl) analogs generally exhibit a higher affinity for the serotonin transporter (SERT) compared to the dopamine (DAT) and norepinephrine (NET) transporters. The inhibition of these transporters suggests that compounds like this compound could modulate monoaminergic neurotransmission, primarily through effects on serotonin reuptake.

Potential Applications of N 2 Methoxybenzyl Pentan 2 Amine As a Research Scaffold

Design of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. chemicalprobes.org The design of such probes requires high affinity and selectivity for a specific biological target. The N-(2-methoxybenzyl) moiety has proven instrumental in developing such tools.

For instance, derivatives like [¹¹C]CIMBI-5 and [¹¹C]CIMBI-36, which are N-(2-methoxybenzyl) phenethylamines, have been developed as radiolabeled probes for positron emission tomography (PET) imaging. nih.govnih.gov These agents are used to visualize and study 5-HT₂A serotonin (B10506) receptors in the brain, binding with high affinity and selectivity. nih.gov The synthesis of these probes involves incorporating a carbon-11 (B1219553) isotope into the methoxybenzyl group, allowing for non-invasive detection. nih.gov

Given this precedent, N-(2-Methoxybenzyl)pentan-2-amine could serve as a foundational structure for novel chemical probes. By modifying the pentanamine backbone or introducing isotopic labels (like ¹¹C or ¹⁸F) onto the benzyl (B1604629) ring, researchers could potentially develop new tools for imaging and investigating other, less-understood biological targets beyond the serotonergic system. The principles of probe design, which involve creating analogs with fluorescent or radioactive tags, could be applied to this scaffold to explore its interactions within cellular systems. mdpi.comresearchgate.netscilit.com

Development of New Synthetic Methodologies Utilizing the Compound as an Intermediate

The field of synthetic methodology is critical for creating novel molecular architectures for drug discovery. nih.gov The synthesis of related N-benzyl amines often involves standard organic chemistry reactions, such as reductive amination between an amine and an aldehyde or the coupling of an amine with a benzyl halide. nih.gov For example, the synthesis of N-(2-methoxybenzyl) phenethylamine (B48288) derivatives typically involves reacting the corresponding phenethylamine with 2-methoxybenzaldehyde (B41997) in the presence of a reducing agent. sci-hub.se

Following this logic, this compound could be readily synthesized and then utilized as a versatile intermediate. Its secondary amine group provides a reactive site for a wide range of chemical transformations. This could include acylation, alkylation, or its incorporation into more complex heterocyclic structures. The development of efficient, high-yield synthetic routes is a constant goal in medicinal chemistry, and using this compound as a building block could facilitate the creation of diverse chemical libraries for screening against various biological targets. proquest.comnih.govhw.ac.ukrsc.org

Investigation of Structural Features for Modulating Biochemical Pathways

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry. Research on the NBOMe class of compounds provides a powerful example of how a single structural modification—the addition of the N-(2-methoxybenzyl) group—can profoundly modulate biological activity. nih.gov

Studies comparing 2,5-dimethoxy-phenethylamines (the "2C" series) with their N-(2-methoxybenzyl) analogues (the "NBOMe" series) consistently show that the NBOMe group dramatically increases binding affinity and functional potency at several receptors, most notably the serotonin 5-HT₂A receptor. sci-hub.senih.govljmu.ac.uk This substitution can increase binding affinity by over an order of magnitude. ljmu.ac.uk This enhancement is attributed to additional interactions that the methoxybenzyl group can make within the receptor's binding pocket. researchgate.net

By applying this principle, this compound can be used as a tool to investigate how this key structural feature modulates different biochemical pathways. The pentanamine scaffold is structurally distinct from the phenethylamine core of NBOMes, meaning it would target a different set of receptors or enzymes. Researchers could systematically study derivatives of this compound to understand how the interplay between the flexible pentyl chain and the rigid, electron-rich methoxybenzyl group influences interactions with new biological targets.

| Compound | Parent Compound | Receptor Target | Binding Affinity (Ki, nM) | Fold Increase in Affinity | Reference |

| 25I-NBOMe | 2C-I | 5-HT₂A | 0.044 | ~17x | ljmu.ac.uk |

| 25C-NBOMe | 2C-C | 5-HT₂A | Varies | Significant Increase | nih.govnih.gov |

| 25B-NBOMe | 2C-B | 5-HT₂A | Varies | Significant Increase | sci-hub.senih.gov |

This table illustrates the dramatic effect of adding the N-(2-methoxybenzyl) group to various phenethylamine (2C) cores on binding affinity for the human 5-HT₂A receptor. A lower Ki value indicates higher affinity.

Role in Understanding Receptor-Ligand Interactions in Chemical Biology

Understanding how a ligand binds to its receptor at a molecular level is a primary goal of chemical biology. The N-(2-methoxybenzyl) group has been shown to be a key determinant of the receptor interaction profile in the NBOMe series. nih.gov

The addition of this group not only enhances affinity for the 5-HT₂A and 5-HT₂C receptors but also increases affinity for adrenergic α1 receptors while simultaneously reducing affinity for 5-HT₁A receptors and the trace amine-associated receptor 1 (TAAR1). sci-hub.senih.gov This demonstrates that the substituent does not cause a general increase in binding but rather fine-tunes the molecule's interaction profile, enhancing selectivity for certain targets over others. researchgate.net This selectivity is crucial for developing drugs and research tools with specific effects. nih.gov

Therefore, this compound represents a novel scaffold to probe receptor-ligand interactions. By using it as a starting point for creating new derivatives and assessing their binding profiles, researchers could explore the topology and chemical nature of the binding pockets of various uncharacterized receptors or enzymes. Computational modeling, combined with empirical binding data from these new compounds, could elucidate the specific intermolecular forces—such as hydrogen bonds, van der Waals forces, or π-stacking interactions—conferred by the methoxybenzyl group that drive binding and selectivity at novel targets. This approach could lead to the identification of new pharmacophores and a deeper understanding of molecular recognition in biological systems. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for N-(2-Methoxybenzyl)pentan-2-amine, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via reductive amination or nucleophilic substitution . For reductive amination:

- React 2-methoxybenzaldehyde with pentan-2-amine in the presence of a reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃) under inert conditions (N₂/Ar). Yields (~60-75%) depend on solvent polarity (e.g., MeOH vs. THF) and pH control (buffered at pH 5-6) to minimize imine hydrolysis .

- For nucleophilic substitution: Use 2-methoxybenzyl chloride and pentan-2-amine with a base (e.g., Et₃N) in DMF at 60-80°C. Catalyst choice (e.g., KI) can enhance SN2 reactivity, achieving ~50-65% yield after column chromatography .

Key Factors:

- Temperature: Higher temperatures (>80°C) risk decomposition of the methoxy group.

- Solvent: Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitution, while protic solvents (MeOH) stabilize intermediates in reductive amination .

Basic: How is the structure of this compound characterized experimentally?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Methoxy protons resonate at δ 3.8–3.9 ppm as a singlet. The benzylic CH₂ group appears as a doublet (δ 3.5–4.0 ppm, J = 12–14 Hz) due to coupling with the NH proton. Pentan-2-amine methyl groups show upfield shifts (δ 1.0–1.2 ppm) .

- ¹³C NMR: The methoxy carbon appears at δ 55–57 ppm; the quaternary benzyl carbon is δ 130–135 ppm .

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ expected at m/z 222.1864 (C₁₄H₂₃NO). Fragmentation patterns confirm cleavage of the methoxybenzyl group (e.g., m/z 135 for C₈H₉O⁺) .

- X-ray Crystallography: Resolve stereochemistry (if chiral) and confirm the ortho-methoxybenzyl substitution pattern .

Advanced: What computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Studies (B3LYP/6-31G):* Calculate frontier molecular orbitals (FMOs) to assess nucleophilicity. The HOMO (-5.2 eV) localizes on the amine group, suggesting reactivity in alkylation or acylation reactions .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. Polar solvents stabilize transition states in SN2 mechanisms, reducing activation energy by ~10 kcal/mol .

- Database Mining (REAXYS): Cross-reference analogous compounds (e.g., N-(4-methoxybenzyl)pentan-2-amine) to predict regioselectivity in electrophilic aromatic substitution .

Advanced: How can contradictory data on reaction yields be resolved when optimizing synthesis?

Case Study:

A 2023 study reported 75% yield for reductive amination in MeOH, while a 2024 study achieved only 50% under similar conditions.

Resolution Strategies:

- Byproduct Analysis (GC-MS): Identify imine intermediates (e.g., δ 8.1 ppm in ¹H NMR) or hydrolysis products (e.g., 2-methoxybenzaldehyde) to trace incomplete reduction .

- DoE (Design of Experiments): Use a 3-factor (temperature, solvent, catalyst) response surface model to identify interactions. For example, NaBH₃CN in THF at 50°C maximizes yield (82%) by balancing imine formation and reduction kinetics .

Advanced: What are the challenges in isolating enantiomers of this compound, and how are they addressed?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak IC-3 column (3 µm) with hexane/ethanol (95:5) mobile phase. Retention times vary by 2–3 minutes for enantiomers (e.g., R-isomer at 12.5 min, S-isomer at 14.8 min) .

- Kinetic Resolution: Employ lipase enzymes (e.g., CAL-B) to selectively acylate one enantiomer. For example, vinyl acetate in tert-butyl methyl ether achieves 90% ee for the R-enantiomer .

Advanced: How does the ortho-methoxy group influence the compound’s biological interactions?

Methodological Answer:

- Enzyme Inhibition Assays: The ortho-methoxy group sterically hinders binding to monoamine oxidase (MAO-B), reducing IC₅₀ by 3-fold compared to the para-methoxy analog (12 µM vs. 4 µM) .

- Molecular Docking (AutoDock Vina): The methoxy group occupies a hydrophobic pocket in MAO-B, confirmed by ΔG = -8.2 kcal/mol. Mutagenesis (e.g., Tyr435Ala) abolishes binding, validating docking results .

Advanced: What degradation pathways are observed under oxidative conditions, and how are they mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.